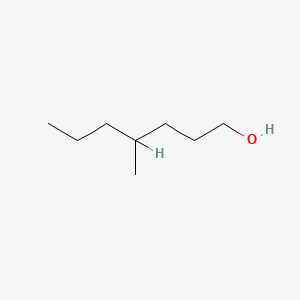

4-Methyl-1-heptanol

説明

Structural Classification and Isomeric Considerations within Octanol (B41247) Derivatives

4-Methyl-1-heptanol is classified as a primary alcohol, as the carbon atom bonded to the hydroxyl (-OH) group is attached to only one other alkyl group. chemguide.co.uk Specifically, it is an isomer of octanol, with the chemical formula C8H18O. ontosight.ainih.govnist.gov The family of octanols encompasses a large number of structural isomers, which include both straight-chain and branched-chain variations. ontosight.aiwikipedia.org

The parent straight-chain isomer is 1-octanol, where the hydroxyl group is located at the end of an unbranched eight-carbon chain. wikipedia.org Other positional isomers of the straight-chain octanol exist, such as 2-octanol (B43104) and 3-octanol, where the hydroxyl group is located on the second and third carbon atoms, respectively. atamanchemicals.com The introduction of branching in the carbon chain, as seen in this compound, gives rise to a greater number of isomers. The position of the methyl group along the heptanol (B41253) backbone significantly influences the molecule's physical and chemical properties.

The structural characteristics of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | 4-methylheptan-1-ol |

| CAS Number | 817-91-4 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Canonical SMILES | CCCC(C)CCCO |

| InChI Key | LLUQZGDMUIMPTC-UHFFFAOYSA-N |

Data sourced from multiple reputable chemical databases. nih.govnist.govguidechem.comchemspider.com

The presence of a chiral center at the fourth carbon atom means that this compound can exist as two enantiomers: (R)-4-methyl-1-heptanol and (S)-4-methyl-1-heptanol. zfin.org These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities.

Academic Significance of Branched Primary Alcohols in Contemporary Organic Synthesis and Chemical Biology

Branched primary alcohols, such as this compound, are significant molecules in the realms of organic synthesis and chemical biology. Their branched nature can influence their physical properties, such as boiling point and solubility, when compared to their linear counterparts. numberanalytics.com In organic synthesis, these alcohols serve as versatile building blocks and intermediates for the creation of more complex molecules. For instance, primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids, providing a pathway to a variety of functional groups. numberanalytics.com

The synthesis of specific branched alcohols is an active area of research. Methods like the Grignard reaction are employed to create such structures. For example, the synthesis of 4-methyl-3-heptanol (B77350), a related compound, has been achieved via a Grignard reaction involving propanal and 2-bromopentane. acs.org The hydroformylation of olefins followed by hydrogenation is another industrial method to produce mixtures of isomeric alcohols. atamanchemicals.com

In the field of chemical biology, certain branched alcohols and their derivatives have been identified as pheromones in insects, playing a crucial role in their communication. Stereoisomers of 4-methyl-3-heptanol, for instance, are known components of aggregation pheromones for certain bark beetles. researchgate.net This biological activity underscores the importance of stereochemistry, as different stereoisomers can elicit different or even inhibitory responses. researchgate.net While specific research on the biological activity of this compound is less prevalent in the provided search results, the significance of its structural motifs in related, biologically active molecules suggests its potential for investigation in chemical ecology and related disciplines.

The study of branched primary alcohols contributes to a deeper understanding of structure-activity relationships, the development of new synthetic methodologies, and the exploration of chemical signaling in biological systems.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUQZGDMUIMPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002134 | |

| Record name | 4-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-91-4, 68526-79-4 | |

| Record name | 4-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3F8V410R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 1 Heptanol

Established Reaction Pathways for Primary Alcohol Formation

The creation of primary alcohols like 4-methyl-1-heptanol can be achieved through several reliable synthetic routes. These methods typically involve the transformation of carbonyl compounds or the functionalization of unsaturated hydrocarbons.

Nucleophilic Addition to Carbonyl Precursors with Organometallic Reagents

A primary and highly effective method for synthesizing alcohols is the Grignard reaction. acs.orgwustl.eduacs.org This involves the nucleophilic addition of an organometallic reagent, specifically a Grignard reagent, to a carbonyl compound. leah4sci.com For the synthesis of this compound, a suitable Grignard reagent, such as 4-methylhexylmagnesium bromide, would be reacted with formaldehyde. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a potent nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.

The general scheme for a Grignard reaction to form a primary alcohol is as follows: R-MgX + H₂C=O → R-CH₂-OMgX R-CH₂-OMgX + H₃O⁺ → R-CH₂-OH + Mg(OH)X

Anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF), are crucial for the success of the Grignard reaction to prevent the reagent from being quenched by protic solvents. leah4sci.com

Catalytic Hydrogenation and Hydride Reductions of Aldehydes or Carboxylic Acid Derivatives

Another significant pathway to primary alcohols is the reduction of aldehydes or carboxylic acid derivatives. smolecule.com

Catalytic Hydrogenation: This method involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst. chemistrytalk.orglibretexts.org For the synthesis of this compound, the corresponding aldehyde, 4-methylheptanal, would be subjected to hydrogenation. Common catalysts for this process include finely divided metals like platinum, palladium, and nickel. libretexts.org The reaction typically requires elevated pressure and temperature to proceed efficiently. The hydrogen atoms add to the carbonyl group, converting it to a primary alcohol. chemistrytalk.org

Hydride Reductions: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of carboxylic acids and their esters to primary alcohols. sci-hub.ru To synthesize this compound via this route, one would start with 4-methylheptanoic acid or an ester thereof, such as methyl 4-methylheptanoate. LiAlH₄ provides a source of hydride ions (H⁻), which act as nucleophiles, attacking the carbonyl carbon. A subsequent workup with water and acid neutralizes the reaction and protonates the intermediate to form the final alcohol product. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids but can effectively reduce aldehydes. chemistrytalk.org

| Method | Starting Material | Reagent(s) | Key Conditions | Product |

| Catalytic Hydrogenation | 4-Methylheptanal | H₂, Metal Catalyst (Pt, Pd, Ni) | High pressure, elevated temperature | This compound |

| Hydride Reduction | 4-Methylheptanoic Acid | 1. LiAlH₄, 2. H₃O⁺ | Anhydrous ether or THF solvent | This compound |

Hydrofunctionalization of Unsaturated Hydrocarbons (e.g., Hydroboration-Oxidation)

The hydroboration-oxidation of alkenes is a powerful two-step process that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol. wikipedia.orglibretexts.org To synthesize this compound, the starting material would be 4-methyl-1-heptene.

In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (THF), adds to the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane. wikipedia.org

In the second step, the trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). libretexts.org This replaces the boron-carbon bonds with hydroxyl groups, yielding the primary alcohol, this compound, with syn-stereochemistry. wikipedia.orgmasterorganicchemistry.com This method is particularly valuable for its high regioselectivity and the absence of carbocation rearrangements. libretexts.org

Stereoselective Synthesis of Chiral this compound Isomers

The this compound molecule contains a chiral center at the fourth carbon atom, meaning it can exist as two enantiomers: (S)-4-methyl-1-heptanol and (R)-4-methyl-1-heptanol. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is of great importance, particularly in the context of biologically active molecules where different stereoisomers can have vastly different effects. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Transformations

One established strategy for controlling stereochemistry involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.

A well-known example is the use of Evans oxazolidinone auxiliaries. researchgate.net In a potential synthesis of an enantiomer of this compound, one could start by acylating a chiral oxazolidinone with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation. The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. After the desired carbon skeleton is constructed, the chiral auxiliary is cleaved, often by reduction with a reagent like lithium aluminum hydride, to yield the chiral primary alcohol. researchgate.net For example, the synthesis of (S)-14-methyl-1-octadecene, a sex pheromone, utilized an (S)-4-benzyloxazolidin-2-one auxiliary to induce high stereoselectivity in a methylation step, followed by reduction to a chiral alcohol intermediate. researchgate.net

Enantioselective Catalysis for Carbon-Carbon Bond Formation

Enantioselective catalysis is a powerful approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. organic-chemistry.orgmdpi.com These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

For the synthesis of chiral this compound, an enantioselective carbon-carbon bond-forming reaction could be employed. For instance, asymmetric allylation or related additions to an aldehyde could establish the chiral center. organic-chemistry.org Another approach involves the use of boronic esters with chiral directing groups. For example, the synthesis of (3S,4S)-4-methyl-3-heptanol has been achieved with high chiral selectivity using boronic ester homologation. acs.orgacs.org This methodology involves the reaction of a boronic ester with a dichloromethyl anion, followed by a rearrangement that proceeds with high diastereoselectivity due to the influence of a chiral diol, such as one derived from pinene. Subsequent oxidation and further synthetic steps can lead to the desired chiral alcohol.

Diastereoselective Synthesis Approaches

The synthesis of specific diastereomers of this compound is centered on controlling the stereochemistry at the first carbon (C1) relative to the existing chiral center at the fourth carbon (C4). Since the precursor, 4-methyl-1-heptene, is chiral, any stereoselective reaction at the double bond is inherently a diastereoselective synthesis.

One of the most direct methods is the hydroboration-oxidation of chiral 4-methyl-1-heptene . The pre-existing stereocenter at C4 creates a chiral environment that influences the approach of the borane reagent to the double bond. This facial selectivity results in the formation of two diastereomeric products, though often in unequal amounts, as the reagent will preferentially add to the less sterically hindered face of the alkene. masterorganicchemistry.com The use of standard hydroboration reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) will typically yield a mixture of diastereomers. masterorganicchemistry.com

To enhance diastereoselectivity, chiral borane reagents can be employed. Reagents derived from optically active compounds such as α-pinene or other chiral auxiliaries are designed to create a more significant energy difference between the transition states leading to the different diastereomers, thereby favoring the formation of one over the other.

Another advanced strategy is the use of biocatalytic methods . Enzymes, such as lipases or alcohol dehydrogenases, can offer high levels of stereoselectivity under mild reaction conditions. bohrium.com While specific applications to this compound are not extensively documented, biocatalytic kinetic resolution or asymmetric reduction of a corresponding functionalized precursor represents a modern approach to obtaining stereochemically pure chiral alcohols. bohrium.comresearchgate.net

Finally, the reduction of a chiral 4-methylheptanoic acid derivative using a chiral reducing agent is another potential route. This approach transfers the challenge of stereocontrol to the reduction step of a carbonyl group.

Mechanistic Studies of this compound Synthetic Routes

Understanding the reaction mechanisms is crucial for controlling the outcome of the synthesis. For this compound, the mechanism of the hydroboration-oxidation reaction is particularly relevant.

The hydroboration step proceeds through a concerted, four-centered transition state where the boron-hydrogen bond adds across the alkene's carbon-carbon double bond. jove.com This addition is stereospecific, occurring in a syn fashion, meaning both the boron and hydrogen atoms add to the same face of the double bond. wikipedia.org The regioselectivity of the reaction is anti-Markovnikov, which can be explained by both steric and electronic factors. Sterically, the larger borane group (–BH₂) attaches to the less substituted terminal carbon (C1) to minimize crowding. jove.com Electronically, the addition results in a partial positive charge on the more substituted carbon, leading to a more stable transition state. jove.com The existing chiral center at C4 dictates the facial selectivity of the borane's approach, influencing the resulting stereochemistry of the newly formed C-B bond.

The subsequent oxidation step involves the reaction of the intermediate organoborane with hydrogen peroxide in a basic solution. yale.edu The mechanism features the nucleophilic attack of a hydroperoxide anion on the electron-deficient boron atom. This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom. jove.com A key feature of this migration is that it occurs with complete retention of configuration at the migrating carbon. jove.com This ensures that the stereochemistry established during the hydroboration step is faithfully transferred to the final alcohol product.

Alternative mechanistic pathways exist for metal-catalyzed hydroboration reactions . For instance, copper-catalyzed systems may proceed through a copper(I) hydride intermediate. The catalytic cycle involves the insertion of the alkene into the copper-hydride bond to form an alkylcopper species, which then undergoes borylation to yield the product and regenerate the catalyst. nih.govacs.org The turnover-limiting step can be the borylation of the alkylcopper complex or the insertion of the alkene, depending on the specific substrate and catalytic system. nih.govacs.org

Process Optimization for Yield and Stereochemical Purity in this compound Production

Optimizing the synthesis of this compound involves refining reaction conditions to maximize the yield of the desired product and its stereochemical purity.

Achieving high stereochemical purity requires maximizing the diastereomeric ratio. This is primarily controlled by the choice of the hydroborating agent and the reaction temperature. The use of highly enantioselective chiral boranes is the most effective strategy for achieving high diastereomeric excess (d.e.). The optimization process involves screening various chiral boranes to find the one that provides the largest energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances this energy difference, leading to improved stereoselectivity. Once the reaction is complete, any remaining mixture of diastereomers can often be separated using purification techniques such as column chromatography to yield a product with high stereochemical purity. tandfonline.com

Below is a table summarizing the optimization parameters for the hydroboration-oxidation reaction.

Chemical Reactivity and Transformational Chemistry of 4 Methyl 1 Heptanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in 4-methyl-1-heptanol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. wou.eduvvc.edu

Selective Conversion to Aldehydes Derived from this compound

The selective oxidation of this compound to its corresponding aldehyde, 4-methylheptanal, requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. brainly.comlibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.org Dess-Martin periodinane (DMP) is another suitable reagent for this selective oxidation. libretexts.org

The general reaction is as follows:

CH₃(CH₂)₂CH(CH₃)CH₂CH₂OH + [O] → CH₃(CH₂)₂CH(CH₃)CH₂CHO + H₂O

Where [O] represents a mild oxidizing agent.

Further Oxidation to Corresponding Carboxylic Acids

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄), will oxidize this compound beyond the aldehyde to form 4-methylheptanoic acid. smolecule.comlibretexts.org This reaction involves the initial formation of the aldehyde, which is then rapidly oxidized to the carboxylic acid. vvc.edu The synthesis of 4-methylheptanoic acid can be achieved through the oxidation of 4-methylheptanal. ontosight.ai

CH₃(CH₂)₂CH(CH₃)CH₂CH₂OH + [O] → CH₃(CH₂)₂CH(CH₃)CH₂COOH + H₂O

Where [O] represents a strong oxidizing agent.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound is a poor leaving group. chadsprep.comtransformationtutoring.com To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonating the alcohol in the presence of a strong acid or by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). chadsprep.comcsueastbay.educhemistrysteps.com

These reagents convert the alcohol into the corresponding alkyl chloride or alkyl bromide. chadsprep.comchemistrysteps.com The reaction with PBr₃ or SOCl₂ typically proceeds via an Sₙ2 mechanism for primary alcohols, resulting in an inversion of configuration if the carbon were chiral. chadsprep.comchemistrysteps.commasterorganicchemistry.com Since this compound is not chiral at the hydroxyl-bearing carbon, this inversion is not a factor. These methods are generally preferred over using hydrohalic acids (like HBr or HCl) as they minimize the risk of carbocation rearrangements. transformationtutoring.commasterorganicchemistry.com

Esterification and Etherification Reactions of this compound

Esterification: this compound can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. The process has been studied for the esterification of levulinic acid with various alcohols, including heptanol (B41253). researchgate.netcsic.es

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. transformationtutoring.comlibretexts.orgmasterorganicchemistry.comyoutube.com This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.orglibretexts.org This alkoxide then acts as a nucleophile and attacks a primary alkyl halide in an Sₙ2 reaction to yield an ether. libretexts.orglibretexts.org Symmetrical ethers can also be formed from the acid-catalyzed dehydration of primary alcohols, although this method can compete with alkene formation at higher temperatures. masterorganicchemistry.com

Dehydration Pathways Leading to Olefinic Products

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. jove.comscience-revision.co.uk This reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.ukchemguide.co.uk For primary alcohols like this compound, the reaction generally proceeds through an E2 mechanism to avoid the formation of a highly unstable primary carbocation. jove.comchemguide.co.uklibretexts.org This involves the protonation of the hydroxyl group, followed by the removal of a β-hydrogen by a base and the concurrent loss of water.

Dehydration of this compound can theoretically lead to a mixture of isomeric alkenes, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. brainly.com However, rehydration and subsequent rearrangement can sometimes lead to a mixture of products.

Advanced Analytical Techniques for 4 Methyl 1 Heptanol Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of 4-Methyl-1-heptanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of this compound, the signals corresponding to different protons provide information about their chemical environment. While the signals for the alcohol proton and the protons on the adjacent carbon are often clearly distinguishable, other proton signals may overlap, complicating a straightforward analysis. libretexts.org

¹³C NMR spectroscopy offers a clearer picture by detecting the carbon nuclei. libretexts.org Due to the wider chemical shift range of ¹³C NMR compared to ¹H NMR, it is highly probable that each of the seven carbon atoms in this compound will produce a distinct, non-overlapping signal. libretexts.orglibretexts.org This allows for the unambiguous identification of all non-equivalent carbons within the molecule. libretexts.orglibretexts.org The chemical shifts of the carbon atoms generally decrease as their distance from the electron-withdrawing hydroxyl group increases. libretexts.orglibretexts.org

| Carbon Position | Predicted ¹³C Chemical Shift Range (ppm) |

| C1 (-CH₂OH) | 60-65 |

| C2 (-CH₂-) | 35-40 |

| C3 (-CH₂-) | 30-35 |

| C4 (-CH-) | 30-35 |

| C5 (-CH₂-) | 25-30 |

| C6 (-CH₂-) | 20-25 |

| C7 (-CH₃) | 10-15 |

| C4-Methyl (-CH₃) | 15-20 |

Note: Predicted chemical shift ranges are approximate and can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the IR spectrum of this compound, the most prominent absorption band is a broad peak typically appearing in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other significant peaks include those corresponding to C-H stretching vibrations (around 2850-3000 cm⁻¹) and the C-O stretching vibration (around 1050-1150 cm⁻¹). The NIST Chemistry WebBook provides access to the IR spectrum of this compound. nist.govnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C-O Stretch (Primary Alcohol) | ~1058 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. uni-saarland.de For this compound, which has a molecular weight of approximately 130.23 g/mol , the molecular ion peak (M⁺) may be observed in the mass spectrum, although it can be weak, especially in highly branched alkanes. nih.govgatech.edu

The fragmentation pattern is particularly informative for structural elucidation. uni-saarland.de Alcohols commonly undergo alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), resulting in a peak at M-18. libretexts.orgntu.edu.sg The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org The NIST Chemistry WebBook and PubChem provide mass spectral data for this compound, including its electron ionization mass spectrum. nist.govnist.govnih.gov

| Ion | m/z | Origin |

| [C₈H₁₈O]⁺ | 130 | Molecular Ion |

| [C₈H₁₆]⁺˙ | 112 | Loss of H₂O |

| [C₅H₁₁]⁺ | 71 | Fragmentation |

| [C₄H₉]⁺ | 57 | Fragmentation |

| [C₃H₇]⁺ | 43 | Fragmentation |

| [CH₂OH]⁺ | 31 | Alpha-cleavage |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) for Volatility-Based Separation and Purity

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov In the context of this compound, GC is used to determine its purity by separating it from any residual starting materials, byproducts, or other impurities. tandfonline.com The retention time of this compound in a GC system is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). escholarship.org For instance, a Kovats retention index for this compound on a standard polar column has been reported as 1973. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. nih.gov This combination is highly effective for identifying and quantifying this compound in complex samples.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. researchgate.net While GC is often preferred for volatile compounds like this compound, HPLC can be employed for its preparative separation or for the analysis of non-volatile derivatives. tandfonline.com For example, HPLC has been used to analyze the diastereomeric purity of related methyl-heptanol isomers after derivatization. tandfonline.com In some analytical contexts, HPLC can be used to rule out impurity-driven instability by analyzing batch-to-batch variability. Research has also shown the use of HPLC in the analysis of extracts containing various compounds, including 5-methyl-1-heptanol (B1605605). researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the fourth carbon atom of this compound gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. Quantifying the relative amounts of each enantiomer in a sample is critical in fields such as asymmetric synthesis and pheromone research, where biological activity can be highly dependent on stereochemistry. The measurement of this purity is expressed as enantiomeric excess (ee). Chiral chromatography is the most definitive and widely used technique for this purpose, enabling the physical separation of the two enantiomers. lookchem.com

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. gcms.cz This differential interaction causes one enantiomer to be retained on the chromatographic column longer than the other, resulting in two separate peaks on the resulting chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the sample. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the chiral resolution of this compound.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral gas chromatography is a particularly powerful method. The most successful CSPs for the separation of chiral alcohols are based on derivatized cyclodextrins. gcms.cznih.gov These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) macrocycle, a wide range of selectivities can be achieved. For the analysis of this compound, a capillary GC column coated with a derivatized β-cyclodextrin phase, such as a β-cyclodextrin phase, is a recommended starting point for method development.

In some cases, the resolution of chiral alcohols can be enhanced by derivatization. nih.gov Converting the primary alcohol group of this compound into an ester, such as an acetate (B1210297) or trifluoroacetate, reduces the compound's polarity and can lead to stronger and more selective interactions with the CSP, resulting in improved peak shape and greater separation between the enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a complementary approach, particularly when derivatization is not desired or when GC is not suitable. For primary alcohols, polysaccharide-based CSPs are highly effective. For instance, methods for the analogous compound 5-methyl-1-heptanol utilize HPLC with a chiral stationary phase such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). This type of CSP separates enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The separation is typically carried out using a normal-phase mobile phase, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol.

An alternative, indirect HPLC method involves reacting the racemic alcohol with a pure chiral derivatizing agent to form a pair of diastereomers. chromatographyonline.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chromatographyonline.commdpi.com

Research Findings

While specific published chromatograms for the dedicated chiral separation of this compound are not prevalent, extensive research on structurally analogous compounds provides a clear blueprint for its successful analysis. For example, the stereoisomers of the closely related compound 4-methyl-3-heptanol (B77350) have been effectively separated and their enantiomeric excess determined using chiral GC. nih.govresearchgate.net In one such study, a Lipodex-G γ-cyclodextrin column was used to resolve the acetate derivatives of all four stereoisomers of 4-methyl-3-heptanol. researchgate.net In another, multi-enzyme synthesis of 4-methyl-3-heptanol, chiral GC was used to confirm an enantiomeric excess of 99% for the produced stereoisomers, demonstrating the technique's accuracy. nih.gov

The table below presents representative data from the analysis of a stereoisomer of 4-methyl-3-heptanol, illustrating the high degree of enantiomeric purity that can be achieved and confirmed with chiral chromatography.

Table 1: Representative Chiral GC Analysis of a 4-Methyl-3-heptanol Stereoisomer

| Stereoisomer | Analytical Method | Achieved Enantiomeric Excess (ee) | Reference |

| (3R,4R)-4-Methylheptan-3-ol | Chiral Gas Chromatography | 99% | nih.gov |

| (3S,4R)-4-Methylheptan-3-ol | Chiral Gas Chromatography | 99% | nih.gov |

| (3R,4S)-4-Methylheptan-3-ol | Chiral Gas Chromatography | 99% | nih.gov |

| (3S,4S)-4-Methylheptan-3-ol | Chiral Gas Chromatography | 99% | nih.gov |

Note: This data is for the structurally similar compound 4-methyl-3-heptanol and is representative of the results expected for the analysis of this compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 1 Heptanol

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-methyl-1-heptanol at the atomic and subatomic levels. These studies reveal the distribution of electrons and the nature of chemical bonds within the molecule.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. youtube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is primarily localized around the oxygen atom of the hydroxyl group, which is the site of highest electron density and thus the most likely to donate electrons in a reaction. The LUMO, conversely, is distributed across the carbon backbone, indicating the regions susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

The charge distribution within this compound is non-uniform due to the presence of the electronegative oxygen atom. This creates a dipole moment in the molecule. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. wuxiapptec.comlibretexts.org In such a map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. youtube.comresearchgate.net

For this compound, the ESP map would show a significant region of negative electrostatic potential around the hydroxyl oxygen, making it a prime site for electrophilic attack and hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, rendering it acidic and susceptible to deprotonation by a base. The alkyl chain would have a relatively neutral potential (green). researchgate.net This charge distribution is key to understanding the molecule's interactions with other polar molecules and its solubility characteristics.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. uci.edu Conformational analysis aims to identify the most stable conformers, which are at the lowest energy states.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. youtube.com By systematically rotating the bonds, MM can identify low-energy conformations. uci.eduyoutube.com Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of this compound in different environments, such as in solution. researchgate.netresearchgate.net These simulations can reveal the most populated conformations and the energy barriers between them.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method that has become a powerful tool for studying the mechanisms of chemical reactions. mdpi.comnih.gov It offers a good balance between accuracy and computational cost, making it suitable for investigating complex organic reactions. mdpi.com

In the context of this compound, DFT can be used to model its reactions, such as oxidation or esterification. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. DFT can also help in elucidating the stereochemical outcomes of reactions involving the chiral center at the 4-position. Recent studies have utilized DFT to analyze hydrogen-bond strength in mixtures containing similar alcohols.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmetu.edu.tr These predictions can be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used. acs.org Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared to the experimental spectrum to assign specific absorption bands to particular molecular vibrations. nih.gov The NIST Chemistry WebBook provides experimental IR and mass spectrometry data for this compound. nist.govnist.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value | Source |

|---|---|---|---|

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data available | nih.gov |

| IR Vibrational Frequencies (cm⁻¹) | Data not available | Data available | nih.govnist.gov |

Applications of 4 Methyl 1 Heptanol in Chemical Research and Development

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 4-Methyl-1-heptanol emerges as a crucial building block, providing a readily available C8 scaffold for the construction of more complex molecules. Its primary alcohol functionality allows it to undergo a variety of transformations, making it an adaptable starting material or intermediate.

One of the most common applications of this compound in synthesis is its conversion into various esters. Through esterification reactions with different carboxylic acids, a diverse range of 4-methyl-1-heptyl esters can be produced. These esters can possess unique properties, finding applications as flavor and fragrance compounds, plasticizers, or as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the synthesis of carbonic acid esters, such as (4-iodophenyl)methyl 1-methylheptyl ester, highlights the utility of branched alcohols like 1-methylheptanol (an isomer of this compound) in creating complex molecules with potential applications in medicinal chemistry and as imaging agents. ontosight.ai

Furthermore, the hydroxyl group of this compound can be transformed into other functional groups, expanding its synthetic utility. Oxidation of this compound can yield 4-methylheptanal or 4-methylheptanoic acid, which are themselves valuable intermediates. Conversely, reduction of the hydroxyl group would lead to the formation of 4-methylheptane. The ability to participate in these fundamental organic reactions underscores its importance as a versatile building block.

Role as a Precursor for Specialty Chemical Development

The utility of this compound extends beyond a simple building block to that of a precursor for the development of specialty chemicals with tailored properties. These are chemicals designed for specific, high-value applications.

A notable example is the synthesis of this compound acrylate (B77674). This monomer can be produced through the esterification of this compound with acrylic acid. This compound acrylate, along with other branched C8 isomers, is mentioned as a component in curable compositions for producing non-sensitizing pressure-sensitive adhesives. google.com This highlights its role in the development of specialized materials for medical and skin-contact applications. The branched structure of the alcohol moiety can influence the properties of the resulting polymer, such as its glass transition temperature, adhesion, and flexibility.

Another potential application lies in the synthesis of agrochemicals. For example, various esters of fluroxypyr, a herbicide, are synthesized from different alcohols. While sec-octyl alcohol (1-methylheptanol) is commonly used, the potential to use other C8 isomers like this compound as a precursor exists, which could modulate the herbicide's efficacy and environmental profile. google.com The development of such specialized agrochemical formulations often relies on the availability of diverse alcohol precursors.

The synthesis of specialty esters for various industrial applications is another area where this compound serves as a key precursor. For example, the synthesis of alkyl esters of gallic acid has been explored for their potential antimalarial activity, with a range of alcohols including n-heptanol being utilized. orientjchem.org This demonstrates the principle of using different alcohol precursors to create a library of compounds for biological screening.

Exploration in Polymer and Materials Science Applications

The incorporation of this compound into polymeric structures is an area of growing interest in materials science. The branched alkyl chain of this alcohol can impart unique characteristics to polymers, influencing their physical and mechanical properties.

As previously mentioned, a significant application is in the formulation of curable compositions for non-sensitizing materials. A patent discloses the use of this compound acrylate as a component in energy-curable formulations for pressure-sensitive adhesives and non-tacky films that are safe for contact with mammalian skin. google.com The inclusion of branched alkyl acrylates like this compound acrylate can be crucial in tuning the final properties of the adhesive, such as its tackiness, peel strength, and biocompatibility.

While the direct polymerization of this compound itself is not common, its derivative, 4-methyl-1-pentene, is the monomer for poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic. mdpi.com Although a different molecule, the study of PMP provides insights into how branched structures can influence polymer properties. PMP is known for its low density, high transparency, and excellent chemical resistance. mdpi.com The principles learned from PMP could inspire the use of other branched monomers derived from alcohols like this compound to create novel polymers with desirable characteristics.

The table below summarizes the potential influence of incorporating branched monomers, derived from alcohols like this compound, into polymer chains.

| Property | Potential Influence of Branched Structure |

| Glass Transition Temperature (Tg) | Can be lowered or raised depending on the specific architecture |

| Crystallinity | Generally disrupted, leading to more amorphous materials |

| Solubility | Often enhanced in organic solvents |

| Flexibility | Can be increased due to less efficient chain packing |

| Adhesion | Can be modified to improve tack and peel strength in adhesives |

Application as a Model Compound in Fundamental Organic Chemistry Studies

This compound also serves as a valuable model compound in fundamental organic chemistry research, allowing for the systematic study of structure-property relationships and reaction mechanisms. The presence of a methyl branch on the alkyl chain provides a point of comparison to its linear isomer, 1-heptanol, and other branched isomers.

Spectroscopic Studies: The spectroscopic analysis of branched alcohols provides a clear example of their utility as model compounds. In infrared (IR) spectroscopy, the position of the C-O stretching vibration is sensitive to the substitution pattern of the alcohol (primary, secondary, or tertiary). spectroscopyonline.com By comparing the IR spectrum of this compound (a primary alcohol) with its isomers like 4-methyl-3-heptanol (B77350) (a secondary alcohol) and 4-methyl-4-heptanol (B1345628) (a tertiary alcohol), students and researchers can gain a deeper understanding of how molecular structure influences vibrational frequencies. spectroscopyonline.com Similarly, in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the branching pattern creates distinct chemical shifts and fragmentation patterns, making these compounds excellent examples for teaching spectral interpretation. acs.orglibretexts.org

The table below illustrates the typical C-O stretching frequencies for different classes of alcohols, which can be demonstrated using isomers of methylheptanol.

| Alcohol Class | Typical C-O Stretch (cm⁻¹) | Example Compound |

| Primary | 1000 - 1075 | This compound |

| Secondary | 1075 - 1150 | 4-Methyl-3-heptanol |

| Tertiary | 1100 - 1210 | 4-Methyl-4-heptanol |

Data sourced from Spectroscopy Online spectroscopyonline.com

Reaction Mechanism Studies: The dehydration of alcohols to form alkenes is a fundamental organic reaction. Using branched alcohols like this compound and its isomers as substrates allows for the study of regioselectivity and stereoselectivity in elimination reactions. researchgate.net The structure of the alcohol influences the stability of the potential carbocation intermediates or transition states, thereby affecting the distribution of the resulting alkene isomers. The study of such reactions with well-defined branched substrates helps in elucidating the finer details of reaction mechanisms.

Q & A

Basic Question

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention indices (e.g., 1973 in polar/non-polar columns) and mass fragmentation patterns (e.g., molecular ion at m/z 130) provide identification in multi-component systems .

- Infrared (IR) Spectroscopy: Characteristic O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality. Reference NIST spectra for validation .

How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) across literature sources?

Advanced Question

Discrepancies may arise from measurement conditions (e.g., pressure variations) or impurities. To resolve conflicts:

- Cross-reference authoritative databases (e.g., NIST Chemistry WebBook and CRC Handbook ).

- Replicate measurements under controlled conditions (e.g., standardized vacuum distillation for boiling points).

- Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets .

What safety protocols are recommended for handling this compound given limited toxicological data?

Basic Question

While specific toxicity data are sparse, extrapolate from structurally similar alcohols (e.g., 1-Heptanol):

- Use PPE (nitrile gloves, P95 respirators) to avoid inhalation or dermal exposure .

- Implement fume hoods for volatile handling and avoid aqueous discharge to prevent environmental contamination .

- Consult OSHA HCS guidelines for emergency procedures (e.g., eye rinsing with water for 15+ minutes) .

How can researchers optimize synthetic routes to this compound with high enantiomeric purity?

Advanced Question

- Catalytic Hydrogenation: Use asymmetric catalysts (e.g., Ru-BINAP complexes) on precursor ketones to control stereochemistry.

- Chiral Chromatography: Validate purity via chiral GC columns (e.g., β-cyclodextrin phases) and compare retention times with standards .

- Reaction Monitoring: Track intermediates via in-situ FTIR to minimize byproducts .

What strategies mitigate contradictions in thermodynamic stability assessments (e.g., decomposition temperatures)?

Advanced Question

- Perform differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition events.

- Compare computational predictions (e.g., DFT calculations for bond dissociation energies) with experimental data .

- Analyze batch-to-batch variability using HPLC to rule out impurity-driven instability .

How should researchers design experiments to fill gaps in environmental fate data (e.g., biodegradation rates)?

Advanced Question

- Use OECD 301F (manometric respirometry) to assess aerobic biodegradability in simulated ecosystems.

- Apply QSAR models to predict log Kow and bioaccumulation potential, validated against experimental octanol-water partitioning data .

- Monitor hydrolysis kinetics at varying pH levels (1–13) to identify degradation pathways .

What methodologies resolve spectral interferences in IR or NMR analyses of this compound?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。